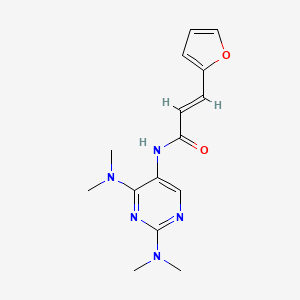

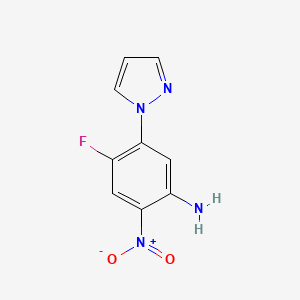

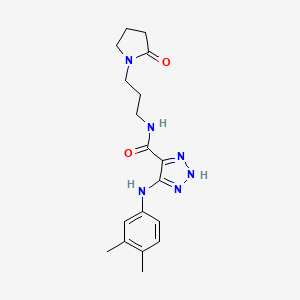

(E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of chemicals known for their complex structures and multifunctional applications, including potential roles in pharmaceuticals, materials science, and organic synthesis. Compounds with similar structural features, such as pyrimidine and furan rings, exhibit interesting chemical and physical properties, making them subjects of extensive research.

Synthesis Analysis

Synthesis of compounds with pyrimidine and furan units often involves condensation reactions, cyclization, and the use of specific reagents to achieve the desired structures. For instance, the synthesis of related pyrimidine derivatives utilizes microwave irradiation and condensation reactions with dimethylformamide dimethyl acetal (Fahim, Elshikh, & Darwish, 2019). These methods highlight the versatility and efficiency of modern synthetic approaches in creating complex molecules.

Molecular Structure Analysis

X-ray crystallography and computational methods are commonly employed to analyze the molecular structure of these compounds, revealing details about their stereochemistry and conformation. Studies on similar molecules have shown that X-ray diffraction is instrumental in understanding the three-dimensional arrangement and bonding patterns, essential for predicting reactivity and properties (Krapivin et al., 1999; 2013).

Chemical Reactions and Properties

The reactivity of such compounds often involves interactions with nucleophiles, leading to the formation of new bonds and structures. For example, reactions with nitrogen nucleophiles can result in the formation of isoxazoles, pyrazoles, and pyrimidines, showcasing the compounds' versatility in chemical transformations (Bondock, Tarhoni, & Fadda, 2011).

Scientific Research Applications

1. Synthesis and Antitumor Activity

(E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide has been employed in the synthesis of novel pyrimidinopyrazole derivatives. These derivatives have shown significant antitumor activity, particularly against the HepG2 cell line. The compound's potential interaction with 4hdq synthase complex was also examined through molecular docking, showing promising results with interaction energy scores. Additionally, Density Functional Theory (DFT) was utilized to analyze the compound's molecular structure, bond lengths, bond angles, and the stability of its molecular orbitals (Fahim, Elshikh, & Darwish, 2019).

2. Utility in Synthesizing Heterocyclic Compounds

The compound has been a versatile building block in the synthesis of a variety of heterocyclic compounds, including azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives. This versatility demonstrates the compound's potential in facilitating diverse chemical reactions and creating complex molecular structures (Farag et al., 2011).

3. In Hydrogen-bonded Structures

It plays a crucial role in forming hydrogen-bonded ribbons and chains in certain crystalline structures, exemplifying its importance in the formation of complex molecular architectures. These hydrogen-bonded structures are significant for understanding molecular interactions and designing new materials (Trilleras et al., 2008).

properties

IUPAC Name |

(E)-N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-(furan-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2/c1-19(2)14-12(10-16-15(18-14)20(3)4)17-13(21)8-7-11-6-5-9-22-11/h5-10H,1-4H3,(H,17,21)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYZMVKMSJRVEC-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NC(=O)C=CC2=CC=CO2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC(=NC=C1NC(=O)/C=C/C2=CC=CO2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

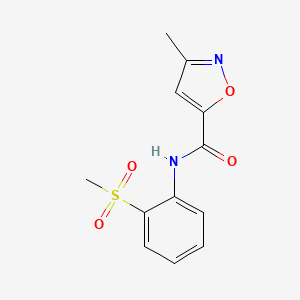

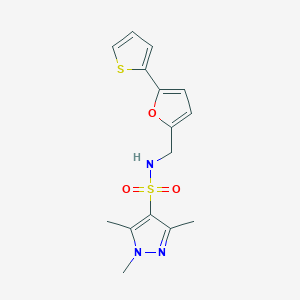

![(E)-N'-{5-[(1E)-1-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2492138.png)

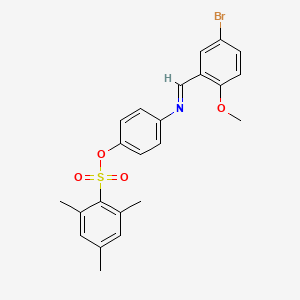

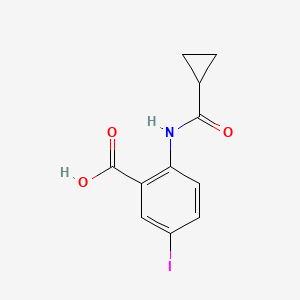

![Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2492143.png)

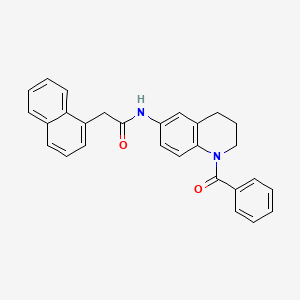

![9-(3-ethoxy-4-hydroxyphenyl)-2-(thiophen-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2492147.png)

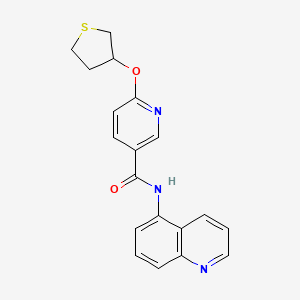

![2-((5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2492150.png)